

# N,N-Dimethyl-L-Valine: A Technical Overview

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## Compound of Interest

Compound Name: *N,N-Dimethyl-L-Valine*

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## Abstract

**N,N-Dimethyl-L-valine** is a methylated derivative of the essential branched-chain amino acid, L-valine. Its structural modifications, specifically the presence of two methyl groups on the alpha-amino nitrogen, impart unique physicochemical properties that distinguish it from its parent molecule. This alteration increases its lipophilicity, which can influence its biological behavior, including interactions with enzymes and receptors.<sup>[1]</sup> Primarily utilized as a synthetic intermediate in pharmaceutical research and a chiral auxiliary, its full biological significance and specific signaling pathways remain an area of active investigation. This document provides a comprehensive summary of the known structural, physical, and chemical properties of **N,N-Dimethyl-L-valine**, outlines a general synthetic approach, and discusses its potential, though largely unelucidated, biological roles.

## Chemical Structure and Properties

**N,N-Dimethyl-L-valine**, systematically named (2S)-2-(dimethylamino)-3-methylbutanoic acid, is characterized by a valine backbone with a dimethylated amine at the alpha-carbon.<sup>[1]</sup> This structural feature is key to its chemical identity and function.

## Physicochemical and Spectroscopic Data

The key physicochemical properties of **N,N-Dimethyl-L-valine** are summarized in the table below. It is typically a white crystalline solid and exhibits solubility in polar solvents.<sup>[1]</sup>

Property	Value	Reference
IUPAC Name	(2S)-2-(dimethylamino)-3-methylbutanoic acid	--INVALID-LINK--
CAS Number	2812-32-0	--INVALID-LINK--
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub>	--INVALID-LINK--
Molecular Weight	145.20 g/mol	--INVALID-LINK--
Appearance	White Crystalline Solid	--INVALID-LINK--
Solubility	DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml	--INVALID-LINK--
Storage Temperature	-20°C	--INVALID-LINK--

Spectroscopic Data: As of the date of this document, experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra for **N,N-Dimethyl-L-valine** are not readily available in public databases. Predicted mass spectrometry data is available and suggests the following for collision cross-sections:

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	146.11756	133.3
[M+Na] <sup>+</sup>	168.09950	138.6
[M-H] <sup>-</sup>	144.10300	133.7

## Synthesis of N,N-Dimethyl-L-Valine

**N,N-Dimethyl-L-valine** is primarily synthesized for use as a pharmaceutical intermediate. The most common laboratory-scale synthesis is the reductive amination of L-valine.

## General Experimental Protocol: Reductive Amination

While a specific, detailed experimental protocol for the synthesis of **N,N-Dimethyl-L-valine** is not widely published, a general procedure based on the Eschweiler-Clarke reaction is

plausible. This method involves the reaction of the primary amine of L-valine with formaldehyde to form an intermediate imine, which is then reduced in situ by formic acid.

#### Materials:

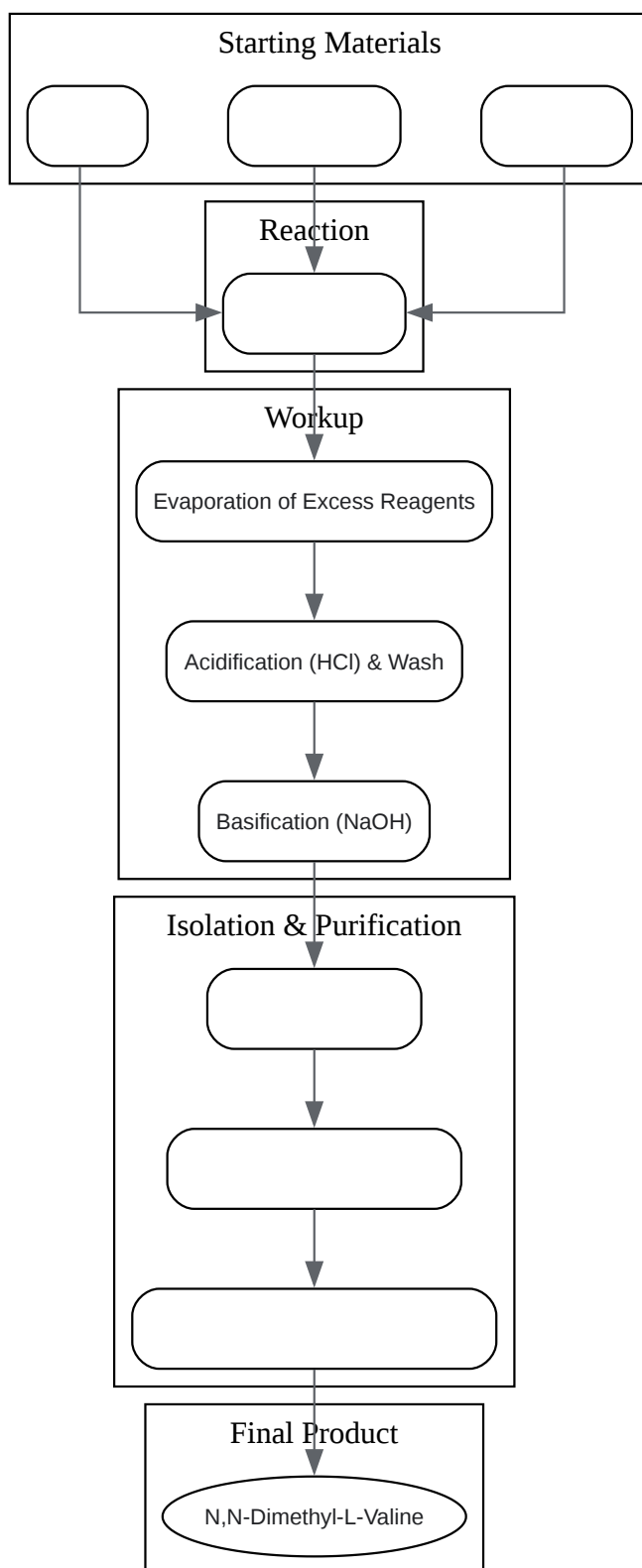
- L-Valine
- Formaldehyde (aqueous solution, e.g., 37%)
- Formic Acid (e.g., 90%)
- Hydrochloric Acid (for workup)
- Sodium Hydroxide (for workup)
- Diethyl ether or other suitable organic solvent (for extraction)
- Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

#### Procedure Outline:

- Reaction Setup: L-valine is dissolved in an excess of formic acid and aqueous formaldehyde.
- Heating: The reaction mixture is heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup:
  - The reaction mixture is cooled, and excess reagents are removed under reduced pressure.
  - The residue is dissolved in water and acidified with hydrochloric acid.
  - The aqueous solution is washed with an organic solvent like diethyl ether to remove any non-polar impurities.

- The aqueous layer is then basified with a strong base, such as sodium hydroxide, to a pH that facilitates the precipitation or extraction of the product.
- Isolation and Purification:
  - The product can be isolated by extraction with a suitable organic solvent.
  - The combined organic extracts are dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is evaporated to yield the crude product.
  - Further purification can be achieved by recrystallization or chromatography.

Below is a generalized workflow for this synthetic approach.



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General synthetic workflow for **N,N-Dimethyl-L-Valine**.

## Biological Activity and Signaling Pathways

Direct research into the specific biological activities and signaling pathways of **N,N-Dimethyl-L-valine** is limited. However, insights can be drawn from the known functions of its parent molecule, L-valine, and the general effects of N,N-dimethylation on amino acids.

### Role of L-Valine

L-valine is an essential branched-chain amino acid (BCAA) that plays a critical role in:

- **Protein Synthesis:** As a fundamental building block of proteins.
- **Energy Metabolism:** It can be catabolized to produce succinyl-CoA, which enters the citric acid cycle.
- **Cell Signaling:** L-valine is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

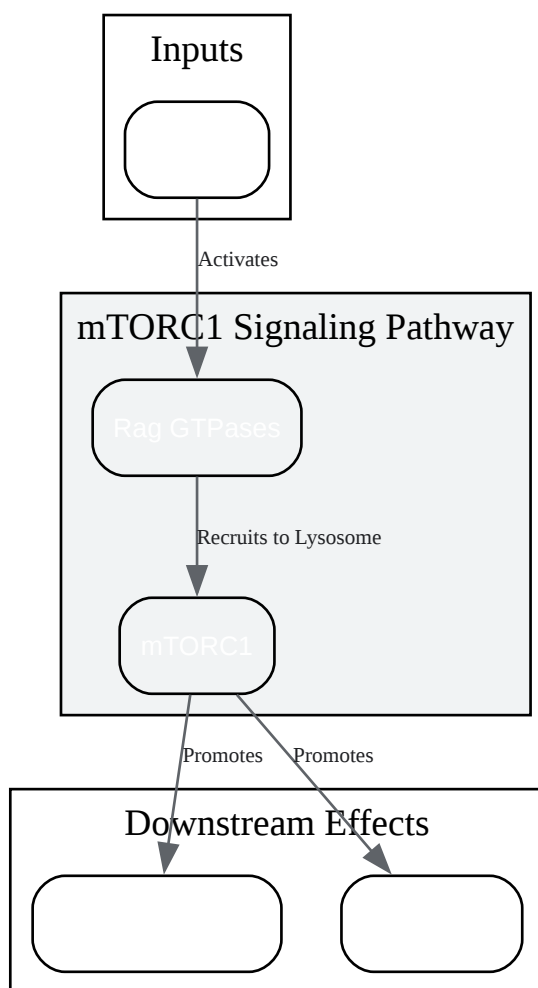
### Potential Impact of N,N-Dimethylation

The addition of two methyl groups to the alpha-amino group of L-valine can be expected to:

- **Increase Lipophilicity:** This may alter its ability to cross cell membranes and interact with hydrophobic binding pockets in proteins.
- **Steric Hindrance:** The methyl groups may sterically hinder interactions that would otherwise occur at the amino group, potentially altering its recognition by transporters or enzymes.
- **Modified Metabolism:** The N,N-dimethylated form may not be a substrate for the same metabolic pathways as L-valine.

### Hypothetical Signaling Interactions

Given L-valine's role in activating the mTORC1 pathway, it is plausible that **N,N-Dimethyl-L-valine** could modulate this pathway, either as an agonist or antagonist. However, without direct experimental evidence, this remains speculative. The diagram below illustrates the established L-valine signaling to mTORC1, providing a potential framework for future investigation into the effects of **N,N-Dimethyl-L-valine**.



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*L-Valine activation of the mTORC1 signaling pathway.*

## Conclusion

**N,N-Dimethyl-L-valine** is a structurally distinct derivative of L-valine with altered physicochemical properties that suggest a unique biological profile. While it is primarily used as a synthetic building block in drug discovery, its potential to modulate key cellular signaling pathways, such as the mTORC1 cascade, warrants further investigation. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully understand its potential as a bioactive molecule. The lack of detailed, publicly available experimental protocols and spectroscopic data highlights a gap in the current scientific literature.

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## References

- 1. N,N-Dimethyl-L-Valine | C<sub>7</sub>H<sub>15</sub>NO<sub>2</sub> | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]
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